molecular formula C13H15N3O4 B2832909 2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide CAS No. 886913-68-4

2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide

Cat. No.: B2832909
CAS No.: 886913-68-4
M. Wt: 277.28
InChI Key: AANUOFBSHPQFSL-UHFFFAOYSA-N
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Description

This compound is a pyrido[1,2-a]pyrimidine derivative characterized by a hydroxyl group at position 2, a 3-hydroxypropyl carboxamide substituent, and a methyl group at position 7. The following comparison relies on structural analogs and inferred properties.

Properties

IUPAC Name

2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxopyrido[1,2-a]pyrimidine-3-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3O4/c1-8-4-2-6-16-10(8)15-12(19)9(13(16)20)11(18)14-5-3-7-17/h2,4,6,17,19H,3,5,7H2,1H3,(H,14,18)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AANUOFBSHPQFSL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CN2C1=NC(=C(C2=O)C(=O)NCCCO)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach starts with the preparation of the pyrido[1,2-a]pyrimidine core, followed by functionalization at specific positions to introduce the hydroxy, hydroxypropyl, and carboxamide groups. The reaction conditions often involve the use of catalysts, solvents, and controlled temperatures to ensure high yields and purity.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance efficiency and scalability. Additionally, purification techniques such as crystallization, distillation, and chromatography are employed to obtain the final product with the desired specifications.

Chemical Reactions Analysis

Types of Reactions

2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The hydroxy groups can be oxidized to form carbonyl compounds.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: Functional groups can be substituted at specific positions on the pyrido[1,2-a]pyrimidine core.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. Reaction conditions such as temperature, pH, and solvent choice are optimized to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxy groups can yield ketones or aldehydes, while reduction of the carbonyl group can produce alcohols.

Scientific Research Applications

2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.

    Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 2-hydroxy-N-(3-hydroxypropyl)-9-methyl-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carboxamide involves its interaction with molecular targets and pathways within biological systems. The compound may bind to specific enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Comparisons

The compound shares structural motifs with three classes of analogs:

Benzamide derivatives (e.g., Rip-B from ).

Pyrimido[4,5-d]pyrimidinones (e.g., compound 3a from ).

Pyrido-pyrrolo-pyrimidines (e.g., ’s compound).

Feature Target Compound Rip-B () 3a () Compound
Core Structure Pyrido[1,2-a]pyrimidine Benzamide Pyrimido[4,5-d]pyrimidinone Pyrido[1,2-a]pyrrolo[2,3-d]pyrimidine
Key Substituents 2-hydroxy, 3-(3-hydroxypropyl)carboxamide, 9-methyl 2-hydroxy, 3,4-dimethoxyphenethylamide Acrylamide, 4-(4-methylpiperazin-1-yl)phenyl 1-(3-methoxypropyl), N-(2-phenylethyl)amide, 9-methyl
Polar Groups Hydroxyl (position 2), hydroxypropyl Hydroxyl (position 2), methoxy groups Methoxy, piperazine Methoxypropyl
Amide Linkage N-(3-hydroxypropyl) carboxamide N-[2-(3,4-dimethoxyphenyl)ethyl] carboxamide Acrylamide (α,β-unsaturated) N-(2-phenylethyl) carboxamide

Key Observations :

  • The target compound’s pyrido[1,2-a]pyrimidine core distinguishes it from benzamides (Rip-B) and pyrimido[4,5-d]pyrimidinones (3a). This core may enhance π-π stacking interactions in biological targets compared to simpler benzamide scaffolds.
  • The 3-hydroxypropyl carboxamide substituent likely improves water solubility relative to the methoxypropyl group in ’s compound.
  • Unlike 3a’s acrylamide group (a reactive electrophile), the target’s amide linkage is non-electrophilic, suggesting reduced off-target reactivity.

Key Observations :

  • The target compound’s synthesis may require amide coupling under mild conditions (similar to Rip-B) to preserve the hydroxyl group’s integrity.

Research Findings and Gaps

Structural Uniqueness: The pyrido[1,2-a]pyrimidine core is less explored than benzamide or pyrimido[4,5-d]pyrimidinone scaffolds, warranting further study for target selectivity.

Synthetic Challenges : High-yield synthesis methods for the target compound remain undocumented in the available evidence.

Biological Data: No activity data (e.g., IC50, binding assays) are provided for the target compound, limiting mechanistic insights.

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